1-Boc-4-aminoindole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

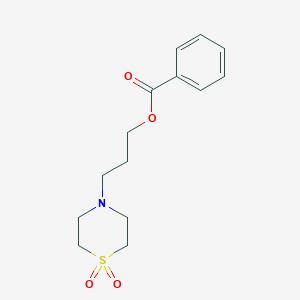

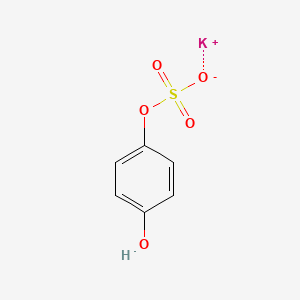

1-Boc-4-aminoindole, also known as tert-butyl 4-amino-1H-indole-1-carboxylate, is a chemical compound with the molecular formula C13H16N2O2 . It has a molecular weight of 232.28 . It is used as a reactant in the preparation of 7H-pyrrolo[2,3-H]quinazoline compounds as therapeutic mTOR kinase and PI3 kinase inhibitors .

Molecular Structure Analysis

1-Boc-4-aminoindole contains a total of 34 bonds, including 18 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, 10 aromatic bonds. It also contains 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 (thio-) carbamate (aromatic), 1 primary amine (aromatic), and 1 Pyrrole .Physical And Chemical Properties Analysis

1-Boc-4-aminoindole is a solid at room temperature and should be stored at 0-8°C . The InChI code is 1S/C13H16N2O2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-8H,14H2,1-3H3 .科学的研究の応用

Ruthenium-catalyzed Synthesis of Triazole-based Scaffolds

1-Boc-4-aminoindole derivatives are used in the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides to produce triazole amino acids. These triazole-containing amino acids are then employed to synthesize biologically active compounds, such as peptidomimetics and inhibitors, demonstrating the compound's utility in medicinal chemistry and drug design (Ferrini et al., 2015).

Synthesis of Redox-active Amino Acids

1-Boc-4-aminoindole is involved in the synthesis of redox-active amino acids, which are then incorporated into peptide assemblies for studying photoinitiated electron or energy transfer. This application highlights its role in the development of materials for solar energy conversion and electronic devices (McCafferty et al., 1995).

Catalytic Synthesis of Biologically Active Compounds

It is used in Rh-catalyzed addition reactions to produce chiral 3-amino-3-aryloxindoles, important compounds in pharmaceutical research for their biological activity. This application underlines 1-Boc-4-aminoindole's significance in asymmetric synthesis and catalysis (Marques & Burke, 2016).

Electropolymerization Studies

1-Boc-4-aminoindole is used in electropolymerization studies to form polymeric films that have applications in catalysis, such as in the electrooxidation of methanol in alkaline media, indicating its potential in energy conversion and fuel cell technologies (Yue et al., 2013).

Asymmetric Synthesis of Vicinal Oxindole-Diamines/Amino Alcohols

The compound is also utilized in asymmetric Mannich reactions with 3-aminooxindoles and 3-hydroxyoxindoles, leading to the synthesis of vicinal oxindole-diamines/amino alcohols. These reactions are significant for the synthesis of spirocyclic oxindoles, important scaffolds in drug discovery (Shan et al., 2016).

Safety And Hazards

1-Boc-4-aminoindole has the GHS07 pictogram, with the signal word “Warning”. The hazard statements are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+351+338, and P302+352 .

特性

IUPAC Name |

tert-butyl 4-aminoindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-8H,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLWIGZVXJTALB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646558 |

Source

|

| Record name | tert-Butyl 4-amino-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-aminoindole | |

CAS RN |

885270-30-4 |

Source

|

| Record name | 1,1-Dimethylethyl 4-amino-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-amino-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

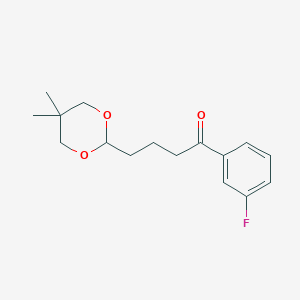

![1-[3,5-Bis(trifluoromethyl)phenyl]-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one](/img/structure/B1343628.png)

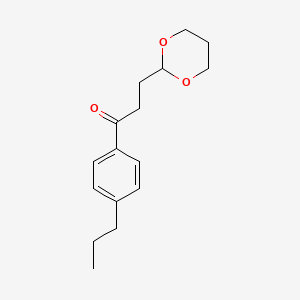

![9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene](/img/structure/B1343629.png)

![5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]valerophenone](/img/structure/B1343633.png)